6,8-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide
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Overview
Description
6,8-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. This intermediate is then reacted with 2-(trifluoromethyl)aniline under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
6,8-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
6,8-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,8-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloro-4-oxo-4H-chromene-2-carboxylic acid
- 2-Oxo-2H-chromene-6-carboxylic acid
- 7-Chloro-4-oxo-4H-chromene-2-carboxylic acid
Uniqueness
6,8-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C19H14F3NO3 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
6,8-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]chromene-2-carboxamide |
InChI |
InChI=1S/C19H14F3NO3/c1-10-7-11(2)17-12(8-10)15(24)9-16(26-17)18(25)23-14-6-4-3-5-13(14)19(20,21)22/h3-9H,1-2H3,(H,23,25) |
InChI Key |
GWXMUWHKTMHNCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3C(F)(F)F)C |
Origin of Product |
United States |
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